(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Overview
Description
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is a chemical compound known for its antioxidant properties. It is a derivative of chromane, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of methoxy and carboxylic acid functional groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with the preparation of a suitable chromane derivative.
Methoxylation: Introduction of the methoxy group at the 6th position is achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents followed by carbonation with carbon dioxide.
Chirality Induction: The (S)-configuration is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of efficient catalysts to speed up the reaction and improve enantioselectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones, carboxylate derivatives.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the formulation of antioxidants for food preservation, cosmetics, and pharmaceuticals.
Mechanism of Action
The antioxidant activity of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves:
Molecular Targets: Reactive oxygen species (ROS) and free radicals.
Pathways Involved: The compound interacts with ROS, converting them into less reactive species and thereby preventing cellular damage.
Comparison with Similar Compounds
Similar Compounds
Tocopherols: Vitamin E compounds with similar antioxidant properties.
Flavonoids: Plant-derived compounds with antioxidant activity.
Ascorbic Acid: Vitamin C, another potent antioxidant.
Uniqueness
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is unique due to its specific structure that combines the chromane ring with methoxy and carboxylic acid groups, providing a distinct mechanism of action and higher stability compared to some other antioxidants.
Properties
IUPAC Name |
(2S)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMVDGIDVXTOF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)C(=O)O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350938 | |
Record name | (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135806-59-6 | |
Record name | (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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